1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione
CAS No.: 108971-90-0
Cat. No.: VC20381931
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108971-90-0 |
|---|---|
| Molecular Formula | C17H14O6 |
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3 |
| Standard InChI Key | OGGBGYSRCOJLCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s anthracenedione core consists of three fused benzene rings, with ketone groups at positions 9 and 10. Substituents include:
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Hydroxyl groups at positions 1 and 4, enhancing hydrogen-bonding capacity .
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Methoxy groups at positions 5 and 8, influencing lipophilicity and electronic properties .
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Methyl group at position 2, contributing to steric effects and stability .
The planar structure facilitates π-π interactions, critical for DNA intercalation and redox activity.
Table 1: Key Structural Identifiers
Spectroscopic and Computational Data
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UV-Vis Absorption: Maxima observed at 254 nm and 320 nm, characteristic of anthraquinones’ conjugated systems.
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Mass Spectrometry: Base peak at m/z 314.29 corresponds to the molecular ion .
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Solubility: Limited aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic methoxy and methyl groups.
Synthesis and Production
Laboratory-Scale Synthesis
Synthetic routes typically involve:
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Functionalization of Anthraquinone:
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Methoxylation at positions 5 and 8 using methanol and -etherate.
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Hydroxylation at positions 1 and 4 via demethylation of methoxy precursors.
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Methylation at position 2 using methyl iodide and .
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Purification: Column chromatography with silica gel (eluent: chloroform/methanol 9:1) yields >95% purity.
Table 2: Synthetic Yield Optimization
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methoxylation | 60 | 78 | 89 |
| Hydroxylation | 110 | 65 | 92 |
| Methylation | 80 | 82 | 95 |
Industrial Scalability
Biological Activities and Mechanisms
Antimicrobial and Antioxidant Effects
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Antibacterial Activity: MIC of 32 μg/mL against Staphylococcus aureus.
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ROS Scavenging: Neutralizes DPPH radicals with EC = 45 μM.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
Key trends:
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Methoxy positioning: 5,8-Dimethoxy substitution enhances cytotoxicity compared to 5-methoxy or 5,6-dimethoxy analogues.
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Hydroxyl groups: 1,4-Dihydroxy configuration improves DNA binding over 1,3-dihydroxy.
Applications and Future Directions
Pharmaceutical Development
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Drug Delivery Systems: Encapsulation in liposomes improves bioavailability (AUC increased by 2.3-fold).
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Combination Therapies: Synergistic effects observed with doxorubicin (CI = 0.76).
Organic Electronics
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Semiconductor Properties: Hole mobility of in thin-film transistors.
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Electrochromic Applications: Reversible color shift from yellow to blue at −0.5 V.
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